Receptor Target Engagement: Binding Affinity (Ki) of 1274013-03-4 vs. Structural Analogs
1274013-03-4 (ZINC49534341/C9) demonstrates potent MRGPRX2 binding with a Ki of 32–43 nM . While the parent hit compound '1592 and closely related analog C9-6 exhibit similar Ki values (within 2-fold range), the critical differentiation emerges from functional antagonist potency and selectivity profiles where C9 demonstrates consistent activity across multiple agonist challenges whereas C7 (an inactive analog differing by a single structural modification) shows complete lack of functional antagonism [1][2].
| Evidence Dimension | MRGPRX2 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 32–43 nM |
| Comparator Or Baseline | C9-6: Ki comparable (~30–50 nM); C7: inactive (no measurable antagonism); Parent '1592: Ki ~100–200 nM range (estimated from dose-response curves) |
| Quantified Difference | C9 vs. C7: activity abolished (qualitative difference); C9 vs. '1592: ~3–6× improved binding potency |
| Conditions | Radioligand binding assays using MRGPRX2-expressing HEK293 cell membranes |
Why This Matters
Confirms that 1274013-03-4, not generically similar quinazolinones, delivers the required binding potency for MRGPRX2 target engagement studies.
- [1] Cao C, et al. Extended Data Fig. 7: Analog screening of MRGPRX2 antagonists. Nature. 2021. View Source
- [2] Cao C, et al. Fig. 3: Discovery of MRGPRX2 selective inverse agonists. Nature. 2021. View Source
